1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one 1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1170182-05-4
VCID: VC7575831
InChI: InChI=1S/C19H16FN3O2/c20-16-8-4-7-14(9-16)19-21-18(22-25-19)15-10-17(24)23(12-15)11-13-5-2-1-3-6-13/h1-9,15H,10-12H2
SMILES: C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC=C4)F
Molecular Formula: C19H16FN3O2
Molecular Weight: 337.354

1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

CAS No.: 1170182-05-4

Cat. No.: VC7575831

Molecular Formula: C19H16FN3O2

Molecular Weight: 337.354

* For research use only. Not for human or veterinary use.

1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one - 1170182-05-4

Specification

CAS No. 1170182-05-4
Molecular Formula C19H16FN3O2
Molecular Weight 337.354
IUPAC Name 1-benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Standard InChI InChI=1S/C19H16FN3O2/c20-16-8-4-7-14(9-16)19-21-18(22-25-19)15-10-17(24)23(12-15)11-13-5-2-1-3-6-13/h1-9,15H,10-12H2
Standard InChI Key ZRDFBWIGHWAJAQ-UHFFFAOYSA-N
SMILES C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC=C4)F

Introduction

1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The specific compound features a pyrrolidinone core and an oxadiazole moiety, which are crucial for its biological activities.

Synthesis and Chemical Transformations

The synthesis of 1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one involves forming both the pyrrolidinone and oxadiazole structures. This process typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like microwave-assisted synthesis can improve efficiency and reduce reaction times.

Synthesis Steps

  • Formation of Pyrrolidinone Core: This involves the synthesis of the pyrrolidinone ring, which serves as the backbone of the compound.

  • Oxadiazole Ring Formation: The oxadiazole ring is synthesized separately and then attached to the pyrrolidinone core.

  • Attachment of 3-Fluorophenyl Group: The final step involves attaching the 3-fluorophenyl group to the oxadiazole ring.

Biological Activities and Applications

1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one exhibits potential biological activities due to its unique structural features. Oxadiazole derivatives are known for their antimicrobial and anticancer properties, suggesting that this compound could have similar applications in medicinal chemistry.

Potential Biological Targets

  • Enzymes: The compound may interact with specific enzymes, modulating their activity.

  • Receptors: It could bind to receptors, influencing various biological pathways.

Research Findings and Future Directions

Research into the structure-activity relationships of oxadiazole derivatives indicates that modifications to the benzyl or oxadiazole components can significantly influence efficacy against various biological targets. Further studies are needed to fully explore the potential of 1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one in medicinal chemistry.

Future Research Directions

  • In Vivo Studies: Conducting in vivo studies to assess the compound's efficacy and safety in biological systems.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the compound's structure affect its biological activity.

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